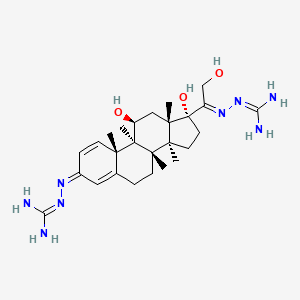
Prednisolone-3,20-bisguanylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone-3,20-bisguanylhydrazone: is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential to inhibit Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .
Análisis De Reacciones Químicas
Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Often used in the initial steps of synthesis to reduce keto groups.
Substitution: Introduction of guanylhydrazone groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Guanylhydrazone formation typically involves hydrazine derivatives under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .
Aplicaciones Científicas De Investigación
Chemistry: Prednisolone-3,20-bisguanylhydrazone is used in research to study the inhibition of Na+, K±ATPase and its effects on ion transport across cell membranes .
Biology: In biological research, this compound is used to investigate its interaction with cellular enzymes and its potential as a therapeutic agent .
Medicine: Medically, this compound is explored for its anti-inflammatory and immunosuppressive properties, particularly in conditions where Na+, K±ATPase inhibition is beneficial .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting ion transport mechanisms .
Mecanismo De Acción
Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .
Comparación Con Compuestos Similares
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Progesterone-3,20-bisguanylhydrazone: Another guanylhydrazone derivative with similar properties.
Cassaine: A compound with similar Na+, K±ATPase inhibitory properties.
Uniqueness: Prednisolone-3,20-bisguanylhydrazone is unique due to its specific modifications at the 3 and 20 positions, which enhance its ability to inhibit Na+, K±ATPase more effectively than its parent compound and other similar derivatives .
Propiedades
Número CAS |
64-26-6 |
|---|---|
Fórmula molecular |
C26H42N8O3 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1 |
Clave InChI |
YLNWGJKBPYINAK-DKBVGWADSA-N |
SMILES isomérico |
C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C |
SMILES canónico |
CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



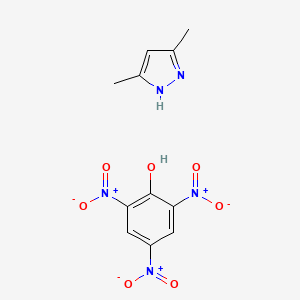

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
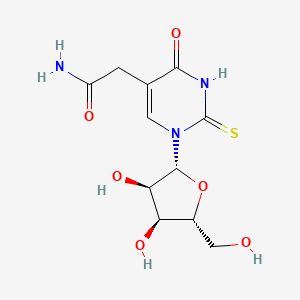
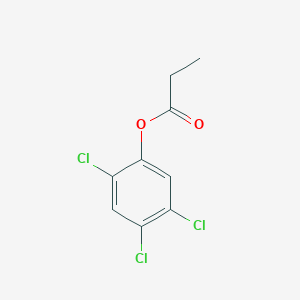
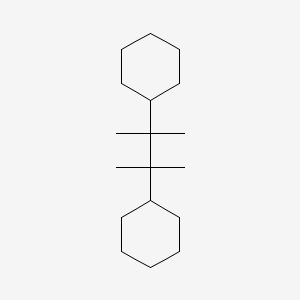
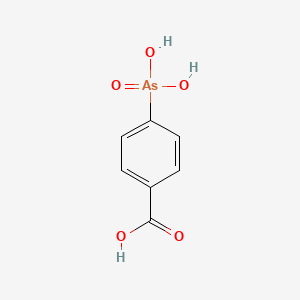
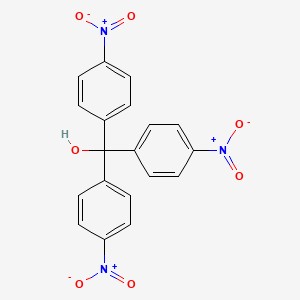
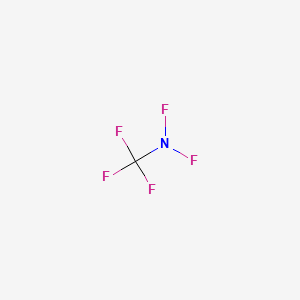
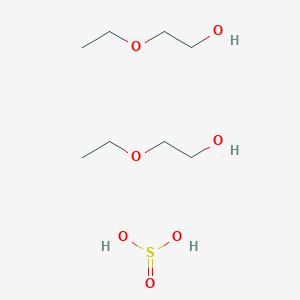
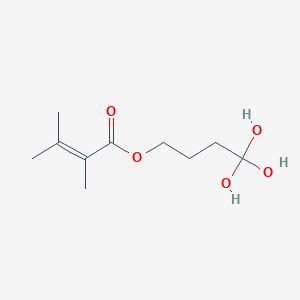
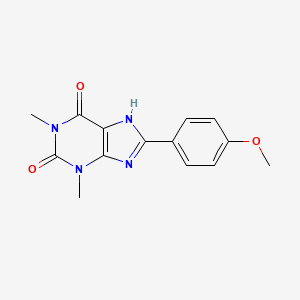
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
